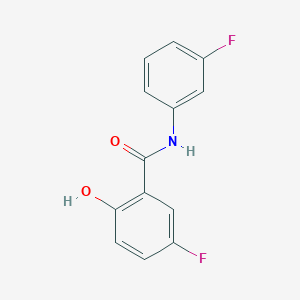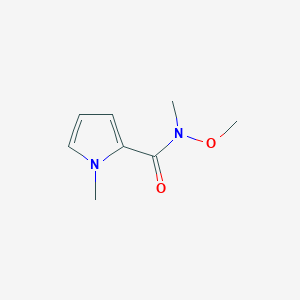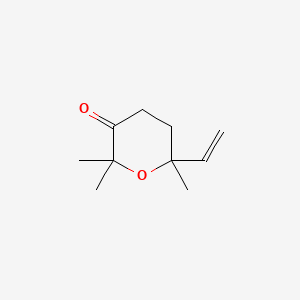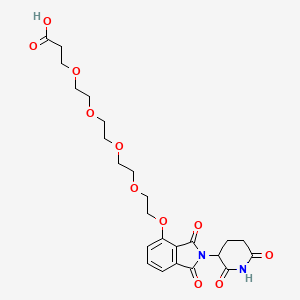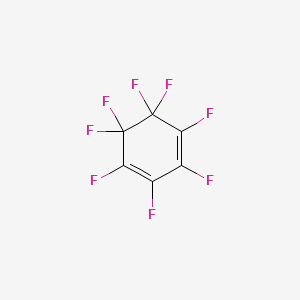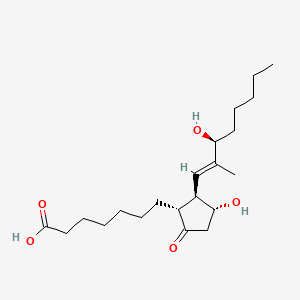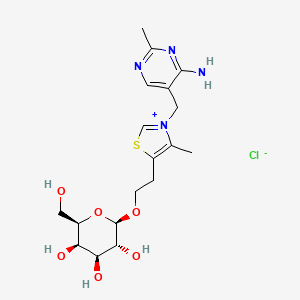
Perfluorononanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perfluorononanesulfonate is a chemical compound with the molecular formula C₉HF₁₉O₃S. It is a perfluorinated compound, meaning all hydrogen atoms in the carbon chain are replaced with fluorine atoms. This compound is known for its high stability and resistance to degradation, making it a persistent environmental pollutant .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Perfluorononanesulfonate can be synthesized through electrochemical fluorination, a process where a hydrocarbon is subjected to an electric current in the presence of hydrogen fluoride. This method replaces hydrogen atoms with fluorine atoms, resulting in a perfluorinated compound .
Industrial Production Methods: Industrial production of this compound typically involves the same electrochemical fluorination process. This method is favored due to its efficiency in producing highly fluorinated compounds .
Analyse Des Réactions Chimiques
Types of Reactions: Perfluorononanesulfonate primarily undergoes substitution reactions due to the strong carbon-fluorine bonds. These reactions often involve the replacement of the sulfonate group with other functional groups .
Common Reagents and Conditions: Common reagents used in reactions with this compound include strong bases and nucleophiles. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .
Major Products: The major products formed from reactions involving this compound depend on the specific reagents used. For example, reactions with strong bases can result in the formation of perfluorinated alcohols .
Applications De Recherche Scientifique
Perfluorononanesulfonate has a wide range of applications in scientific research. In chemistry, it is used as a surfactant and in the synthesis of other fluorinated compounds. In biology and medicine, it is studied for its potential effects on human health and the environment. Industrially, it is used in the production of stain-resistant fabrics and firefighting foams .
Mécanisme D'action
The mechanism of action of perfluorononanesulfonate involves its interaction with cellular membranes and proteins. The compound’s high stability and resistance to degradation allow it to persist in biological systems, where it can disrupt normal cellular functions. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Perfluorooctanesulfonate
- Perfluorodecanesulfonate
- Perfluorobutanesulfonate
Uniqueness: Perfluorononanesulfonate is unique due to its longer carbon chain compared to perfluorooctanesulfonate and perfluorobutanesulfonate, which results in different physical and chemical properties. Its high stability and resistance to degradation make it a persistent environmental pollutant, similar to other perfluorinated compounds .
Propriétés
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9HF19O3S/c10-1(11,2(12,13)4(16,17)6(20,21)8(24,25)26)3(14,15)5(18,19)7(22,23)9(27,28)32(29,30)31/h(H,29,30,31)/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEXVZFQQPKDHC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F19O3S- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873010 |
Source


|
| Record name | Perfluorononanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474511-07-4 |
Source


|
| Record name | Perfluorononanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13422701.png)
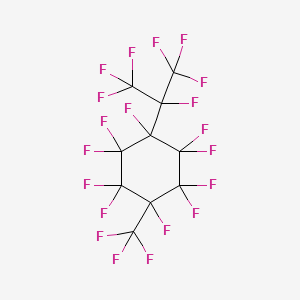
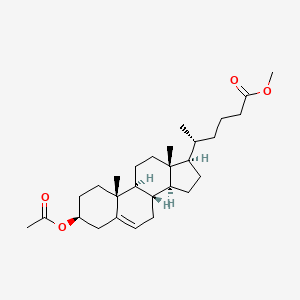

![1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene](/img/structure/B13422726.png)
![(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(3,3,3-trifluoropropanoyl)pyrrolidine-2-carboxamide](/img/structure/B13422728.png)
